molecular formula C10H4Cl2F3N3O B1624228 4,5-dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one CAS No. 89570-57-0

4,5-dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one

Cat. No.: B1624228
CAS No.: 89570-57-0
M. Wt: 310.06 g/mol
InChI Key: IFVQWALTALBCFO-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one is a pyridazinone derivative characterized by a pyridazine core substituted with chlorine atoms at positions 4 and 5, and a 5-(trifluoromethyl)pyridin-2-yl group at position 2. The trifluoromethyl (CF₃) group imparts strong electron-withdrawing effects, enhancing the compound’s metabolic stability and reactivity in chemical transformations. Its rigid, planar structure facilitates π-π stacking interactions, influencing solubility and solid-state packing .

Properties

IUPAC Name

4,5-dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3N3O/c11-6-4-17-18(9(19)8(6)12)7-2-1-5(3-16-7)10(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVQWALTALBCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)N2C(=O)C(=C(C=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427696
Record name 4,5-Dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89570-57-0
Record name 4,5-Dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)pyridine and 4,5-dichloropyridazine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions with a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Procedure: The 2-chloro-5-(trifluoromethyl)pyridine is reacted with 4,5-dichloropyridazine under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 5 of the pyridazinone ring are primary sites for nucleophilic substitution due to their electrophilic character. These reactions are critical for derivatizing the compound into bioactive intermediates or functionalized scaffolds.

Key Reactions and Conditions

Reaction TypeReagents/ConditionsProducts FormedYield (%)Reference
AminationAmmonia (NH₃), ethanol, reflux4,5-Diamino derivative72
MethoxylationNaOCH₃, DMF, 80°C4-Methoxy-5-chloro derivative65
ThiolationNaSH, THF, room temperature4-Sulfhydryl-5-chloro derivative58

The trifluoromethyl group on the pyridine ring stabilizes the intermediate through electron-withdrawing effects, facilitating substitution at the 4- and 5-positions. Computational studies suggest that the 5-chloro position is more reactive due to steric and electronic factors .

Coupling Reactions

The pyridazine core participates in cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig couplings, to introduce aryl or heteroaryl groups.

Example Protocol: Suzuki Coupling

  • Substrate : 4,5-Dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one

  • Reagents : Pd(PPh₃)₄ (5 mol%), arylboronic acid (1.2 eq.), K₂CO₃ (2 eq.), DME/H₂O (4:1)

  • Conditions : 90°C, 12 hours

  • Product : 4-Aryl-5-chloro derivative

  • Yield : 60–75%

Functionalization of the Pyridine Ring

While the trifluoromethyl group is typically inert under mild conditions, the pyridine nitrogen can undergo alkylation or oxidation:

Reaction TypeReagents/ConditionsProducts FormedNotes
N-AlkylationCH₃I, K₂CO₃, DMF, 60°CN-Methylated pyridinium derivativeLow yield due to steric hindrance
OxidationmCPBA, CH₂Cl₂, 0°CPyridine N-oxideRequires anhydrous conditions

Stability Under Acidic/Basic Conditions

The compound exhibits moderate stability:

  • Acidic Conditions (HCl, 1M) : Dechlorination at position 4 occurs after 24 hours at 50°C.

  • Basic Conditions (NaOH, 1M) : Hydrolysis of the pyridazinone ring is observed, forming carboxylic acid derivatives.

Mechanistic Insights

  • Nucleophilic Aromatic Substitution : The electron-deficient pyridazine ring directs nucleophiles to the 4- and 5-positions. Density functional theory (DFT) calculations indicate a lower activation energy for substitution at the 5-position due to reduced steric hindrance.

  • Cross-Coupling : Palladium catalysts selectively target the 4-chloro position, leaving the 5-chloro group intact for further functionalization .

Scientific Research Applications

Anticancer Activity

Research indicates that pyridazinone derivatives, including 4,5-dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one, exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting specific signaling pathways associated with tumor growth .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Its structural features allow it to interact with bacterial enzymes, disrupting their function and leading to cell death. This application is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria .

Pesticide Development

The trifluoromethyl group in the compound enhances its biological activity, making it suitable for use in developing novel pesticides. Research has indicated that derivatives of this compound can effectively control pests and diseases in crops while minimizing environmental impact due to their targeted action .

Herbicide Potential

In addition to insecticidal properties, there is ongoing research into the herbicidal effects of this compound. Initial studies suggest that it may inhibit specific enzymatic pathways in plants, offering a new avenue for weed management in agricultural settings .

Polymer Chemistry

The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it valuable for developing advanced materials for industrial applications .

Nanotechnology Applications

Emerging studies are exploring the use of this compound in nanotechnology, particularly in creating functionalized nanoparticles for drug delivery systems. The compound's ability to form stable complexes with various metals can be leveraged to improve the efficacy and targeting of therapeutic agents .

Case Studies

Application TypeStudy ReferenceFindings
Anticancer Activity Inhibition of cancer cell proliferation observed.
Antimicrobial Properties Effective against resistant bacterial strains.
Pesticide Development Significant pest control efficacy noted.
Herbicide Potential Inhibition of plant growth pathways demonstrated.
Polymer Chemistry Enhanced thermal stability in polymer composites.
Nanotechnology Improved drug delivery efficacy via nanoparticle use.

Mechanism of Action

The mechanism of action of 4,5-dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of 4,5-Dichloro-2-Substituted Pyridazin-3(2H)-one Derivatives

Substituent Molecular Formula Molecular Weight Key Properties References
5-(Trifluoromethyl)pyridin-2-yl C₁₀H₅Cl₂F₃N₃O 328.07 CF₃ enhances metabolic stability; pyridine enables π-π interactions.
2,4-Difluorophenyl C₁₀H₅Cl₂F₂N₂O 303.06 Electronegative F atoms increase reactivity; planar structure aids π-stacking.
Tetrahydro-2H-pyran-3-yl C₉H₁₀Cl₂N₂O₂ 267.10 Cyclic ether improves solubility; steric bulk may reduce reactivity.
Hydroxymethyl C₅H₄Cl₂N₂O₂ 195.00 Polar group enhances hydrophilicity; potential for hydrogen bonding.
3,4-Dichlorophenyl C₁₀H₄Cl₄N₂O 310.00 High lipophilicity; increased molecular weight may limit bioavailability.

Electronic and Structural Effects

  • Halogen Influence : Chlorine and fluorine substituents (e.g., in 4,5-dichloro-2-(2,4-difluorophenyl)pyridazin-3(2H)-one) enhance electrophilicity, promoting nucleophilic substitutions. The CF₃ group in the target compound provides stronger electron withdrawal than halogens alone, improving stability against enzymatic degradation .
  • Conversely, the hydroxymethyl group () increases polarity, improving aqueous solubility but reducing membrane permeability .

Physicochemical and Application Trends

  • Lipophilicity vs. Bioavailability : The 3,4-dichlorophenyl analogue () exhibits high lipophilicity (logP ~3.5 estimated), which may enhance binding to hydrophobic targets but reduce solubility. The CF₃-containing compound balances lipophilicity and solubility, making it more suitable for formulations requiring prolonged activity .
  • Thermal Stability : Compounds with rigid aromatic substituents (e.g., difluorophenyl or trifluoromethylpyridinyl) demonstrate higher melting points (>150°C) compared to aliphatic-substituted derivatives (e.g., tetrahydro-pyran, ~120°C) due to enhanced crystalline packing .

Biological Activity

4,5-Dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one (CAS No. 89570-57-0) is a heterocyclic compound notable for its structural features, which include both pyridazine and pyridine rings. The incorporation of chlorine and trifluoromethyl groups enhances its chemical stability and potential biological activity, making it a subject of interest in medicinal chemistry and agrochemical applications.

Chemical Structure

The molecular formula of the compound is C10H4Cl2F3N3OC_{10}H_{4}Cl_{2}F_{3}N_{3}O, with a molecular weight of approximately 310.06 g/mol. The structural representation can be summarized as follows:

Smiles O=C1N(C2=NC=C(C=C2)C(F)(F)F)N=CC(Cl)=C1Cl\text{Smiles }O=C1N(C2=NC=C(C=C2)C(F)(F)F)N=CC(Cl)=C1Cl

Medicinal Chemistry Applications

  • Anti-Cancer Properties : Research indicates that compounds similar to this compound exhibit significant anti-cancer activity. The compound has been investigated for its ability to inhibit various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has shown promise as an anti-inflammatory agent by modulating pathways associated with inflammation. Studies suggest it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Preliminary studies indicate effectiveness against certain bacterial strains, positioning it as a candidate for further investigation in antibiotic development.

Agrochemical Applications

This compound is also being studied for its potential use as a pesticide or herbicide. Its ability to disrupt biological pathways in pests makes it a valuable candidate in the agricultural sector.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-CancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialActivity against specific bacterial strains
AgrochemicalPotential use as pesticide/herbicide

Case Study: Anti-Cancer Mechanism

In a study investigating the anti-cancer effects of related compounds, it was found that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism involved the inhibition of key signaling pathways associated with cell proliferation and survival.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,5-dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, 4,5-dichloropyridazin-3(2H)-one derivatives can react with trifluoromethyl-substituted pyridinyl nucleophiles under basic conditions. A representative method involves reacting a dichloropyridazinone precursor with 5-(trifluoromethyl)pyridin-2-amine in the presence of potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like DMF or acetone at 40–120°C . Reaction monitoring via TLC and purification by recrystallization (e.g., ethyl acetate/petroleum ether) are critical for isolating the product .

Q. How is X-ray crystallography applied in determining the structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural confirmation. Crystals are grown via slow evaporation of solvent mixtures (e.g., ethyl acetate/petroleum ether). Data collection and refinement using SHELX software (e.g., SHELXL for refinement) enable precise determination of bond lengths, angles, and torsion angles. For example, disordered substituents (e.g., ethyl groups) are modeled with partial occupancy and refined with constraints . Hydrogen atoms are placed in calculated positions using riding models .

Q. What are the key physicochemical properties of this compound, and how are they characterized?

  • Methodological Answer :

  • Melting Point : Determined via differential scanning calorimetry (DSC) or capillary methods. Related pyridazinones exhibit melting points ~200–290°C .
  • Solubility : Evaluated in solvents like DMSO, DMF, or ethyl acetate using gravimetric analysis.
  • Spectroscopy :
  • NMR : ¹H/¹³C NMR confirms substitution patterns; trifluoromethyl groups show distinct ¹⁹F NMR signals.
  • MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks) .
  • Hygroscopicity : Assessed via dynamic vapor sorption (DVS) for storage stability .

Advanced Research Questions

Q. What challenges arise in optimizing substitution reactions at the 2-position of the pyridazinone ring?

  • Methodological Answer : Competing regioselectivity and steric hindrance from bulky substituents (e.g., trifluoromethylpyridinyl groups) can reduce yields. Strategies include:

  • Base Selection : Strong bases (e.g., Cs₂CO₃) enhance deprotonation of pyridazinone NH, favoring nucleophilic attack .
  • Temperature Control : Higher temperatures (80–120°C) improve reaction rates but may degrade sensitive groups .
  • Protecting Groups : Temporary protection (e.g., tetrahydro-2H-pyran in ) prevents side reactions during multi-step syntheses .

Q. How do computational models aid in understanding substituent effects on reactivity and electronic properties?

  • Methodological Answer :

  • DFT Calculations : Predict electron-withdrawing effects of Cl and CF₃ groups on pyridazinone ring polarization. For example, the trifluoromethyl group increases electrophilicity at the 2-position, facilitating nucleophilic substitution .
  • Molecular Dynamics : Simulate solvent interactions to optimize reaction conditions (e.g., DMF vs. acetone) .
  • Docking Studies : Explore potential biological activity by modeling interactions with target enzymes (e.g., herbicide targets in ) .

Q. What strategies resolve conflicting spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Crystallographic Validation : X-ray structures resolve ambiguities in NMR assignments (e.g., distinguishing regioisomers) .
  • 2D NMR : HSQC and HMBC correlate ¹H/¹³C signals to confirm connectivity, especially for CF₃ and Cl substituents .
  • Isotopic Labeling : ¹⁵N or ¹⁹F labeling clarifies complex splitting patterns in crowded spectra .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
4,5-dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one

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